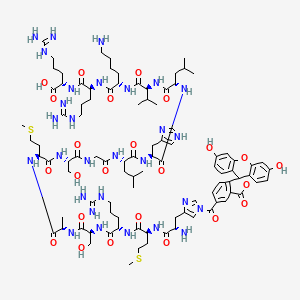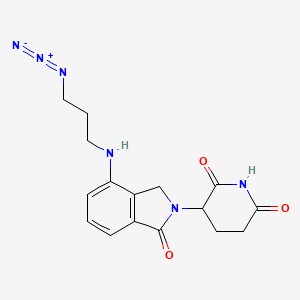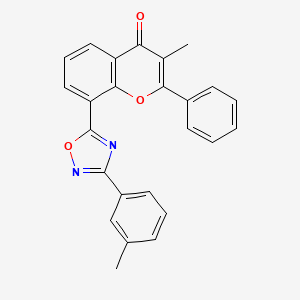
Fam-sams
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fam-sams is a biologically active peptide labeled with 5-carboxyfluorescein (5-FAM). This compound is primarily used as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK) in in vitro kinase assays. The labeling with 5-carboxyfluorescein allows for fluorescence-based detection, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fam-sams is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The 5-carboxyfluorescein is attached to the peptide during the synthesis process. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fam-sams primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of methionine residues within the peptide sequence.
Substitution: Potential substitution reactions involving the amino acid side chains
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various chemical reagents depending on the specific substitution reaction
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized peptide with modified methionine residues.
Substitution: Peptide with substituted side chains
Wissenschaftliche Forschungsanwendungen
Fam-sams has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK) in kinase assays to study enzyme activity and regulation.
Cell Biology: Employed in studies involving cell signaling pathways and protein interactions.
Medicine: Utilized in research related to metabolic disorders, as AMPK plays a crucial role in cellular energy homeostasis.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods
Wirkmechanismus
Fam-sams exerts its effects by serving as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK). When used in kinase assays, AMPK phosphorylates the peptide, which can then be detected through fluorescence. This allows researchers to measure AMPK activity and study its regulation. The molecular target of this compound is AMPK, and the pathway involved is the phosphorylation cascade initiated by AMPK activation .
Vergleich Mit ähnlichen Verbindungen
SAMs peptide: Another peptide substrate for AMPK, but without the 5-carboxyfluorescein label.
Fluorescein-labeled peptides: Other peptides labeled with fluorescein for use in various biochemical assays
Uniqueness of Fam-sams: this compound is unique due to its specific labeling with 5-carboxyfluorescein, which allows for fluorescence-based detection. This makes it particularly useful in high-throughput screening and diagnostic assays where fluorescence readouts are required .
Eigenschaften
Molekularformel |
C95H141N29O24S2 |
|---|---|
Molekulargewicht |
2137.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)imidazol-4-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C95H141N29O24S2/c1-47(2)33-67(84(138)120-69(37-52-40-104-45-109-52)85(139)119-68(34-48(3)4)86(140)123-75(49(5)6)88(142)117-61(15-10-11-27-96)79(133)115-62(16-12-28-105-92(98)99)80(134)118-66(90(144)145)18-14-30-107-94(102)103)112-74(129)41-108-78(132)70(43-125)121-83(137)64(25-31-149-8)113-76(130)50(7)111-87(141)71(44-126)122-81(135)63(17-13-29-106-93(100)101)116-82(136)65(26-32-150-9)114-77(131)60(97)36-53-42-124(46-110-53)89(143)51-19-22-57-56(35-51)91(146)148-95(57)58-23-20-54(127)38-72(58)147-73-39-55(128)21-24-59(73)95/h19-24,35,38-40,42,45-50,60-71,75,125-128H,10-18,25-34,36-37,41,43-44,96-97H2,1-9H3,(H,104,109)(H,108,132)(H,111,141)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,136)(H,117,142)(H,118,134)(H,119,139)(H,120,138)(H,121,137)(H,122,135)(H,123,140)(H,144,145)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |
InChI-Schlüssel |
TXPIRSFJXHBMBD-CEEAMRIVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)


![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)




![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)
